molecular formula C28H28FN5O2 B12393609 Cdk9-IN-22

Cdk9-IN-22

Cat. No.: B12393609
M. Wt: 485.6 g/mol
InChI Key: LCXZICIILKXCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk9-IN-22 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a kinase involved in the regulation of transcriptional elongation. CDK9 plays a crucial role in the transcription of genes by phosphorylating the carboxyl-terminal domain of RNA polymerase II, which is essential for the elongation phase of transcription. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by aberrant transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-22 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, optimization of reaction conditions to improve yield and purity, and implementation of robust purification methods to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives .

Mechanism of Action

Cdk9-IN-22 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of the carboxyl-terminal domain of RNA polymerase II. This inhibition disrupts the elongation phase of transcription, leading to reduced expression of genes involved in cell proliferation and survival. The compound targets the ATP-binding site of CDK9, blocking its kinase activity and downstream signaling pathways .

Properties

Molecular Formula

C28H28FN5O2

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[[4-(4-fluoro-2-phenylmethoxyphenyl)pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C28H28FN5O2/c1-34(2)17-16-30-27(35)21-8-11-23(12-9-21)32-28-31-15-14-25(33-28)24-13-10-22(29)18-26(24)36-19-20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,35)(H,31,32,33)

InChI Key

LCXZICIILKXCSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C(C=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.